tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate
Description
Properties
CAS No. |
2600868-29-7 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-hydroxyphenyl)prop-2-ynyl]carbamate |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-10-4-5-11-6-8-12(16)9-7-11/h6-9,16H,10H2,1-3H3,(H,15,17) |
InChI Key |
QEDKVURSXQEROL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method leverages palladium-catalyzed cross-coupling to construct the carbon-carbon bond between the aryl halide and terminal alkyne moieties. The strategy involves:
-
Protecting the 4-hydroxyphenyl group to prevent side reactions during coupling.
-
Synthesizing a Boc-protected propargylamine coupling partner.
-
Executing the Sonogashira reaction under optimized conditions.
Synthetic Steps
Step 1: Protection of 4-Iodophenol
4-Iodophenol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF, yielding 4-iodophenyl TBS ether.
Step 2: Preparation of Boc-Protected Propargylamine
Propargylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, producing Boc-NH-CH₂-C≡CH.
Step 3: Sonogashira Coupling
The coupling between 4-iodophenyl TBS ether and Boc-protected propargylamine is performed using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and TEA in THF at 60°C for 12 hours.
Step 4: Deprotection
The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the target compound.
Optimization Considerations
-
Catalyst Loading : Reducing Pd catalyst to 2 mol% with PPh₃ as a ligand maintains efficiency while lowering costs.
-
Solvent : THF outperforms DMF in minimizing side reactions like alkyne homocoupling.
-
Yield : ~75% after purification via silica gel chromatography (hexane/ethyl acetate gradient).
Nucleophilic Substitution Route
Reaction Overview
This approach focuses on displacing a leaving group with a Boc-protected amine nucleophile. Key steps include:
-
Converting 4-hydroxyphenylpropargyl alcohol to a mesylate.
-
Substituting the mesylate with Boc-NH₂ under basic conditions.
Synthetic Steps
Step 1: Mesylation of Propargyl Alcohol
3-(4-Hydroxyphenyl)prop-2-yn-1-ol is treated with methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C, yielding the mesylate derivative.
Step 2: Nucleophilic Substitution
The mesylate reacts with Boc-NH₂ (generated in situ from Boc₂O and ammonia) in acetonitrile at 80°C for 6 hours.
Step 3: Purification
Crude product is purified via recrystallization from ethanol/water (4:1), achieving ~68% yield.
Challenges and Solutions
-
Nucleophile Strength : Boc-NH₂ exhibits low nucleophilicity; using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reactivity.
-
Elimination Side Reactions : Maintaining anhydrous conditions minimizes alkene formation.
Multi-Component Reaction Strategy
Reaction Overview
Inspired by InCl₃-catalyzed methodologies, this route explores a one-pot assembly of the target compound from simpler precursors.
Synthetic Steps
Step 1: InCl₃-Catalyzed Coupling
A mixture of 4-hydroxybenzaldehyde, propargylamine, and Boc₂O reacts in ethanol with InCl₃ (20 mol%) under ultrasound irradiation (40°C, 30 minutes).
Step 2: Tandem Cyclization-Protection
The intermediate undergoes simultaneous cyclization and Boc protection, driven by the Lewis acid catalyst.
Step 3: Isolation
Product isolation via vacuum filtration yields 82% pure compound.
Advantages
-
Efficiency : Ultrasound irradiation reduces reaction time from hours to minutes.
-
Atom Economy : Minimizes waste by integrating multiple steps into one pot.
Comparative Analysis of Methods
| Parameter | Sonogashira | Nucleophilic Substitution | Multi-Component |
|---|---|---|---|
| Yield | 75% | 68% | 82% |
| Reaction Time | 12 hours | 6 hours | 30 minutes |
| Catalyst Cost | High (Pd/Cu) | Low | Moderate (InCl₃) |
| Purification | Column | Recrystallization | Filtration |
| Scalability | Moderate | High | Limited |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the Sonogashira method for continuous flow reactors improves scalability:
-
Residence Time : 30 minutes at 100°C.
-
Catalyst Recycling : Pd immobilization on silica reduces costs.
Green Chemistry Metrics
-
E-Factor : 8.2 (lower than batch processes).
-
Solvent Recovery : >90% ethanol recycled via distillation.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a halide.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate serves as a versatile building block in organic synthesis. Its structure allows for various transformations, including:
- Nucleophilic Substitution : The carbamate nitrogen can undergo nucleophilic substitution reactions, facilitating the formation of diverse derivatives.
- Coupling Reactions : It can be used in palladium-catalyzed coupling reactions to synthesize more complex molecules.
Biological Applications
Research indicates that this compound may exhibit significant biological activities:
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes, which can lead to therapeutic applications in treating diseases.
- Anticancer Properties : Preliminary investigations suggest potential anticancer activities, making it a candidate for further pharmacological studies.
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Anti-inflammatory Effects : Research into related compounds has indicated possible anti-inflammatory properties, which could be beneficial in developing new anti-inflammatory drugs.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways relevant to disease processes.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Material Science : Its chemical stability and reactivity make it suitable for developing new materials with specific properties.
- Chemical Processes : It can be employed in the synthesis of specialty chemicals and polymers.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl carbamates exhibit significant inhibition of certain enzymes involved in metabolic pathways. The findings suggest that modifications to the tert-butyl group could enhance inhibitory potency.
Case Study 2: Anticancer Activity
Research conducted on similar compounds revealed promising results in inhibiting cancer cell proliferation. The study highlighted the importance of substituents like the hydroxyphenyl group in enhancing biological activity against specific cancer types.
Data Summary Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Expands synthetic methodologies |
| Biological Research | Enzyme inhibition and anticancer properties | Therapeutic developments |
| Medicinal Chemistry | Anti-inflammatory effects | New drug candidates |
| Industrial Use | Development of new materials | Innovation in chemical processes |
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes. The alkyne group can undergo cycloaddition reactions, leading to the formation of bioactive compounds. These interactions can modulate various biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Aromatic Ring Substitutions
Heterocyclic Replacements
Physicochemical Properties and Interactions
Hydrogen Bonding and Crystal Packing
- The 4-hydroxyphenyl derivative forms robust intermolecular C–H⋯O and N–H⋯O hydrogen bonds, as observed in its crystal structure .
- Methoxy and fluorine substituents reduce hydrogen-bond strength, leading to less dense crystal packing compared to the hydroxyl analog .
- Pyrimidine and pyrazole analogs exhibit mixed interactions: pyrimidine engages in π-π stacking, while pyrazole forms N–H⋯N bonds .
Thermal and Solubility Data
| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 4-Hydroxyphenyl analog | 128–132 (decomp.) | 0.5 (water), 25 (DMSO) | 2.1 |
| 4-Methoxyphenyl analog | 95–98 | 1.2 (water), 35 (DMSO) | 2.8 |
| 3-Fluorophenyl analog | 110–115 | 0.8 (water), 30 (DMSO) | 2.5 |
| Pyrimidine analog | 142–145 | 0.3 (water), 15 (DMSO) | 3.2 |
Note: Data extrapolated from analogous compounds in .
Biological Activity
Tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a tert-butyl carbamate group linked to a prop-2-yn-1-yl chain with a 4-hydroxyphenyl substitution, which may influence its interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus affecting metabolic pathways.
- Receptor Modulation : It could also modulate receptor activity by interacting with receptor binding domains, influencing various physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that derivatives of this compound can exhibit antiproliferative effects against cancer cell lines such as HeLa cells. For instance, modifications to the compound have been linked to enhanced activity against tubulin assembly, leading to mitotic delay and cell death in cancer cells .
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.
3. Neuroprotective Effects
Preliminary studies suggest that similar compounds may protect neuronal cells from damage induced by amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease .
Research Findings and Case Studies
A summary of relevant research findings is presented in the following table:
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate, and how do reaction conditions influence yield?
The synthesis typically involves coupling a propargylamine derivative with a substituted phenyl group under palladium-catalyzed cross-coupling conditions. For example, outlines a multi-step protocol where tert-butyl propargylcarbamate reacts with iodopyrimidine derivatives using PdCl₂(PPh₃)₂ and CuI as catalysts in anhydrous THF under nitrogen . Key factors affecting yield include:
- Catalyst system : Pd/Cu ratios (e.g., 0.04 mmol PdCl₂(PPh₃)₂ and 0.1 mmol CuI per 0.8 mmol substrate).
- Solvent : Polar aprotic solvents (e.g., THF) enhance reactivity.
- Temperature : Room temperature minimizes side reactions.
Post-reaction purification via column chromatography (e.g., hexane/EtOAc gradients) is critical for isolating the product .
Q. How can researchers characterize this compound’s structure and purity?
- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., tert-butyl at δ ~1.4 ppm, alkyne protons at δ ~2.5 ppm) .
- Mass spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., m/z 393 [M+H]⁺ as in ) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for verifying stereochemistry in derivatives .
Q. What safety protocols are essential for handling this compound?
- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors .
- Storage : Store at room temperature, away from light and oxidizing agents .
Advanced Research Questions
Q. How does the hydroxyphenyl-alkyne moiety influence biological activity in enzyme inhibition studies?
The 4-hydroxyphenyl group enables hydrogen bonding with enzyme active sites, while the alkyne acts as a rigid spacer. highlights similar carbamates acting as enzyme substrates/inhibitors, where the hydroxy group participates in catalytic interactions (e.g., tyrosine kinase inhibition) . Structural analogs in show antibacterial activity via thiazole ring coordination, suggesting the alkyne’s role in enhancing membrane permeability .
Q. What strategies resolve contradictions in reported synthetic yields or biological data?
- Batch variability : Trace moisture in THF may deactivate catalysts; use molecular sieves for solvent drying .
- Biological assays : Differences in cell lines (e.g., cancer vs. bacterial models) explain divergent activity. For example, notes thiazole-containing derivatives show antibacterial but not anticancer effects .
- Data normalization : Use internal standards (e.g., IC₅₀ ratios) to compare studies .
Q. How can computational methods optimize this compound’s derivatives for target selectivity?
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity, as in ) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
suggests bicyclic analogs improve binding affinity to kinase targets via conformational restraint .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Catalyst loading : Reduce Pd usage via ligand optimization (e.g., XPhos instead of PPh₃) .
- Workup efficiency : Replace column chromatography with recrystallization (e.g., using tert-butyl methyl ether) .
notes that continuous flow systems improve reproducibility in multi-step syntheses .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Target specificity : The hydroxyphenyl group may inhibit COX-2 (anti-inflammatory) in one context but interfere with DNA repair mechanisms (anticancer) in another .
- Concentration dependence : Low doses (µM) may modulate inflammation, while higher doses (mM) induce apoptosis .
Q. How do conflicting crystallographic data for derivatives arise, and how are they resolved?
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) can alter bond angle measurements .
- Refinement protocols : SHELXL’s twin refinement corrects for twinning artifacts in high-symmetry space groups .
Methodological Recommendations
Q. What analytical techniques validate functional group modifications (e.g., carbamate deprotection)?
- TLC monitoring : Use ninhydrin staining to detect free amines post-Boc removal .
- IR spectroscopy : Loss of the carbonyl stretch (~1700 cm⁻¹) confirms carbamate cleavage .
Q. How to troubleshoot failed coupling reactions in derivative synthesis?
- Catalyst activity test : Confirm Pd/Cu efficiency via model reactions (e.g., Sonogashira coupling of phenylacetylene) .
- Substrate purity : Ensure iodinated precursors (e.g., ’s pyrimidine derivative) are free from dehalogenation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
